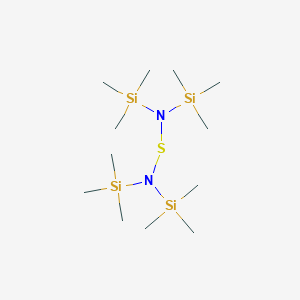

Thiobis(hexamethyldisilazane)

概要

説明

Thiobis(hexamethyldisilazane) is a useful research compound. Its molecular formula is C12H36N2SSi4 and its molecular weight is 352.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiobis(hexamethyldisilazane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiobis(hexamethyldisilazane) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Deposition of Sulfur on Gold

Thiobis(hexamethyldisilazane) has been utilized as a novel precursor for sulfur deposition on gold surfaces. This process is characterized by its rapidity, achieving high coverage values within minutes. The mechanism involves a concerted adsorption process, distinct from the dissociative reductive adsorption process. This application is significant in modifying gold surfaces, as evidenced by experiments using cyclic voltammetry, X-ray photoelectron spectroscopy, and scanning tunneling microscopy (Koczkur & Houmam, 2014).

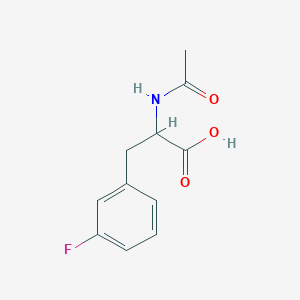

Trimethylsilylation of Alcohols

A highly efficient method for trimethylsilylation of various types of alcohols using hexamethyldisilazane, in the presence of ammonium thiocyanate under neutral conditions, has been developed. This method has been particularly effective for primary, secondary, tertiary, allylic, and sugar-derived alcohols (Jadhav, Kumar, Chaudhari, & Dhavale, 2007).

Preparation of Tardigrades for SEM Imaging

Hexamethyldisilazane (HMDS) offers a simpler alternative to critical point drying in the sample preparation of tardigrades for Scanning Electron Microscope (SEM) imaging. This method allows for the same state of dehydration of the specimen without needing specialized equipment, making it a valuable tool in microscopic studies (Shively & Miller, 2009).

Porosity of Silica Xerogels

The treatment of silica xerogel films with hexamethyldisilazane (HMDS) was studied using variable angle spectroscopic ellipsometry and ellipsometric porosimetry. The results showed that HMDS treatment reduces the porosity of silica xerogels by approximately 15%, which can be attributed to changes in the silica network. This has implications in the field of material sciences, particularly in modifying the properties of silica-based materials (Himcinschi et al., 2002).

作用機序

Target of Action

Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .

Mode of Action

Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .

Biochemical Pathways

Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .

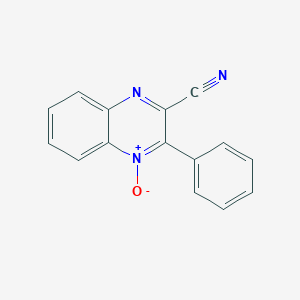

Result of Action

The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .

Action Environment

The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Safety and Hazards

将来の方向性

Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has shown remarkable potential in heterocyclic chemistry . It has been used in various chemical reactions, including the synthesis of trisubstituted imidazoles . Future research may explore more applications of this versatile organosilicon reagent .

特性

IUPAC Name |

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTONGOLZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2SSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

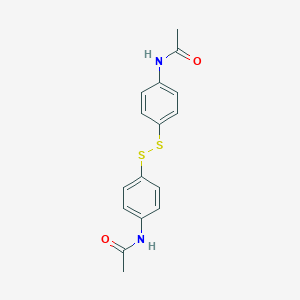

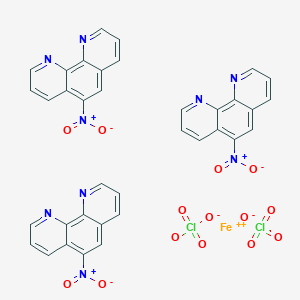

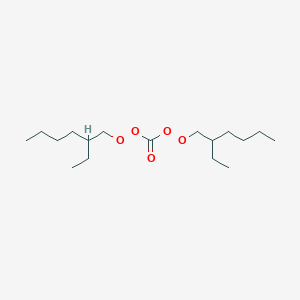

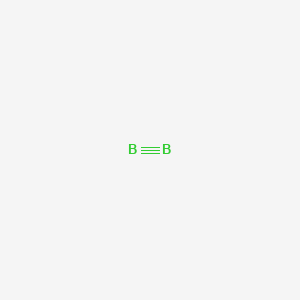

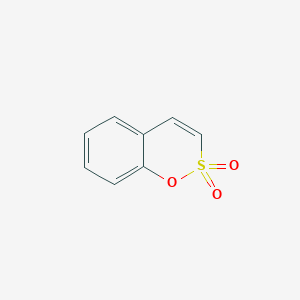

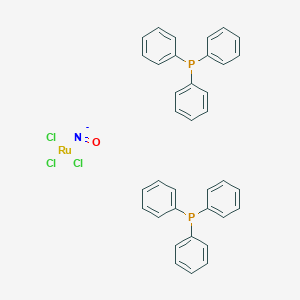

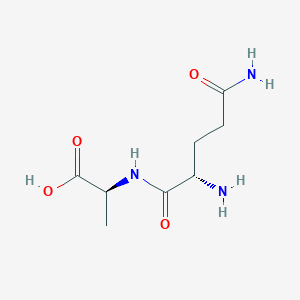

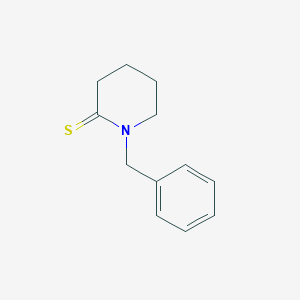

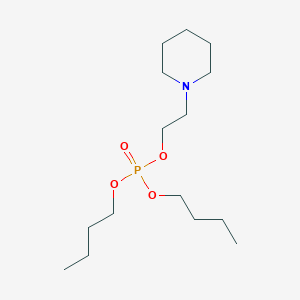

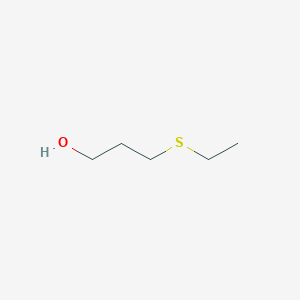

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。